4-Propoxypiperidine

Descripción general

Descripción

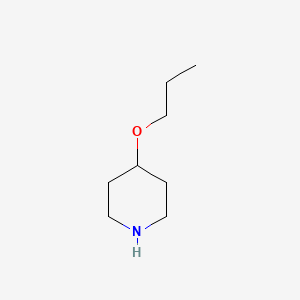

4-Propoxypiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. The molecular formula of this compound is C8H17NO, and it has a molecular weight of 143.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a propoxy group at the fourth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Propoxypiperidine can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile . Another method involves the use of propyl alcohol and piperidine in the presence of an acid catalyst, such as sulfuric acid, under heating conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically involves the same reagents as in laboratory synthesis but optimized for industrial-scale production .

Análisis De Reacciones Químicas

Oxidation Reactions

The tertiary amine group in 4-propoxypiperidine is susceptible to oxidation, particularly under acidic or catalytic conditions:

Key Findings :

-

N-Oxide formation is favored under mild acidic conditions, analogous to pyridine N-oxidation .

-

Strong oxidizers like KMnO may degrade the propoxy chain to carboxylic acids.

Reduction Reactions

Reductive pathways are less prominent due to the saturated piperidine ring, but the propoxy group may participate:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Propoxy deoxygenation | LiAlH, THF, Δ | 4-Propylpiperidine |

| Hydrogenolysis | H, Pd/C, 80°C | Piperidine + Propanol |

Mechanistic Insights :

-

LiAlH reduces the ether linkage via nucleophilic substitution, yielding 4-propylpiperidine .

-

Catalytic hydrogenolysis cleaves the C–O bond, releasing propanol .

Nucleophilic Substitution

The propoxy group acts as a leaving group under specific conditions:

| Reaction | Reagents/Conditions | Products | Regioselectivity |

|---|---|---|---|

| Alkoxy exchange | NaH, R–X (alkyl halide) | 4-Alkoxypiperidine derivatives | Retention of piperidine ring |

| Acid-catalyzed hydrolysis | HCl (conc.), HO, Δ | 4-Hydroxypiperidine + Propanol | SN |

Aplicaciones Científicas De Investigación

4-Propoxypiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes

Mecanismo De Acción

The mechanism of action of 4-Propoxypiperidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: The parent compound of 4-Propoxypiperidine, used widely in organic synthesis.

4-Methoxypiperidine: Similar structure but with a methoxy group instead of a propoxy group.

4-Ethoxypiperidine: Similar structure but with an ethoxy group instead of a propoxy group

Uniqueness

This compound is unique due to its specific propoxy substitution, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

4-Propoxypiperidine is a derivative of piperidine, a six-membered ring compound containing nitrogen. Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, analgesic, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound can be structurally represented as follows:

The presence of the propoxy group at the 4-position of the piperidine ring enhances its lipophilicity and may influence its binding affinity to various biological targets.

Pharmacological Activity

Recent studies have utilized computational methods to predict the biological activity spectra of piperidine derivatives, including this compound. The PASS (Prediction of Activity Spectra for Substances) tool indicated that such compounds could interact with multiple biological targets, including enzymes and receptors relevant to various diseases.

Table 1: Predicted Biological Activities of this compound

| Target Type | Predicted Activity | Reference |

|---|---|---|

| Enzymes | Inhibition | |

| Receptors | Antagonism/Inhibition | |

| Ion Channels | Modulation |

Case Studies and Experimental Findings

- Anticancer Activity : A study synthesized several piperidine derivatives and evaluated their antileukemic activity. Among these, compounds similar to this compound exhibited significant antiproliferative effects against human leukemia cells (K562), suggesting potential as anticancer agents. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation through apoptosis induction .

- Neuropharmacological Effects : Research on piperidine derivatives has highlighted their potential as selective inhibitors of monoamine oxidases (MAOs), which are crucial in regulating neurotransmitter levels in the brain. Compounds structurally related to this compound have shown promise in selectively inhibiting MAO-A and MAO-B isoforms, which are linked to various neurodegenerative diseases . This selectivity is significant for developing treatments for conditions like Parkinson's disease.

- Histamine Receptor Interaction : Another study explored novel piperidine derivatives as histamine H3 receptor antagonists/inverse agonists. These compounds exhibited high affinity for H3 receptors while also inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating cognitive disorders .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By interacting with enzymes like MAOs and AChE, it can modulate neurotransmitter levels.

- Receptor Modulation : Acting on various receptors allows it to influence signaling pathways involved in pain perception and mood regulation.

- Ion Channel Interaction : Modulating ion channels contributes to its potential as an analgesic and anesthetic agent.

Propiedades

IUPAC Name |

4-propoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-7-10-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWMRECKIQVVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467484 | |

| Record name | 4-propoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-11-2 | |

| Record name | 4-Propoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88536-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-propoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.